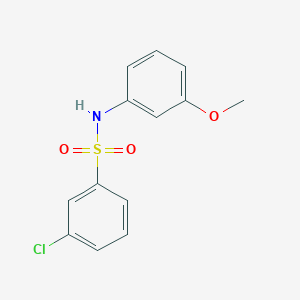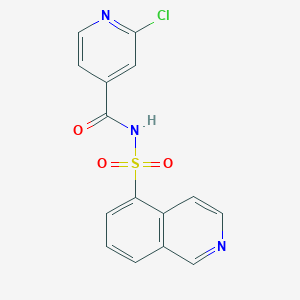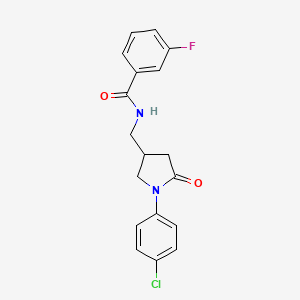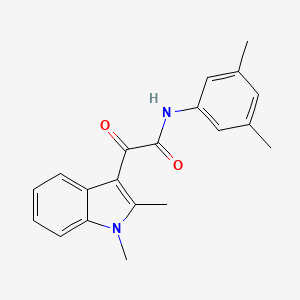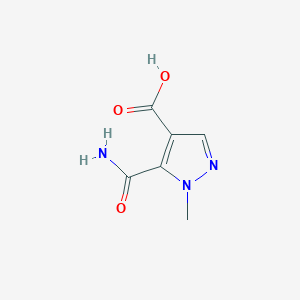
N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the cyanophenyl group (a phenyl ring with a cyano group) and the carboxamide group (derived from carboxylic acids) suggest that this compound could have interesting chemical properties and potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached functional groups. The cyanophenyl group would contribute to the aromaticity of the molecule, while the carboxamide group could participate in hydrogen bonding .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and its charge distribution would influence properties like solubility, melting point, and reactivity .
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including leukemia, breast cancer, and lung cancer. Its mechanism of action involves inhibiting key enzymes or pathways crucial for cancer cell survival and proliferation .
Antimicrobial Properties
“N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” exhibits antimicrobial activity against bacteria, fungi, and parasites. It has been evaluated as a potential treatment for infectious diseases .
Anti-inflammatory and Analgesic Effects
Studies suggest that this compound possesses anti-inflammatory and analgesic properties. It may modulate inflammatory pathways and provide pain relief .
Antihypertensive Potential
Researchers have explored its effects on blood pressure regulation. The compound may act as an antihypertensive agent by influencing calcium channels or other relevant pathways .
Antileishmanial Activity
Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Preliminary investigations indicate that this compound could be a potential treatment for leishmaniasis .
ADME-Tox Properties
Efforts have been made to optimize the druglikeness and pharmacokinetic properties of this compound. Novel synthetic methodologies have been explored to enhance its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile .
These applications highlight the diverse potential of “N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” in the field of medicinal chemistry. Further research and clinical trials are necessary to fully understand its therapeutic value and safety profile . If you’d like more details on any specific aspect, feel free to ask!
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for a compound like this could be vast. It could be studied for potential medicinal applications, given the prevalence of pyrazole derivatives in medicinal chemistry. Additionally, its chemical reactivity could be explored further to develop new synthetic methods or materials .
Propiedades
IUPAC Name |
N-[2-(4-cyanoanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-20-9-12(15(19-20)23-2)14(22)17-8-13(21)18-11-5-3-10(7-16)4-6-11/h3-6,9H,8H2,1-2H3,(H,17,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQLHBINTMPEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-cyanophenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)
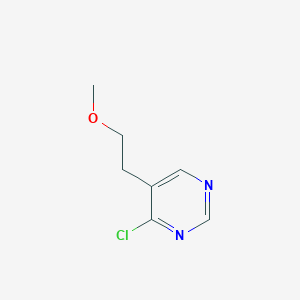


![N-mesityl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2775492.png)
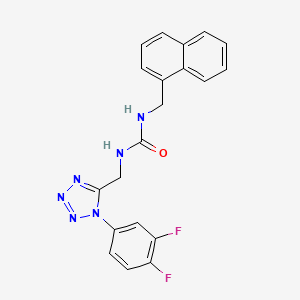
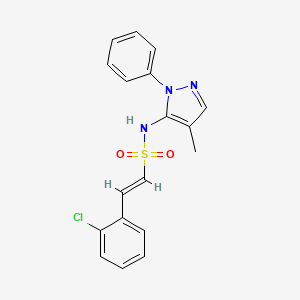
![Methyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775496.png)
